6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol
Brand Name: Vulcanchem
CAS No.: 854036-01-4
VCID: VC4590406
InChI: InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
SMILES: C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Cl
Molecular Formula: C12H7ClN2S2
Molecular Weight: 278.77

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol

CAS No.: 854036-01-4

Cat. No.: VC4590406

Molecular Formula: C12H7ClN2S2

Molecular Weight: 278.77

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol - 854036-01-4

Specification

CAS No. 854036-01-4
Molecular Formula C12H7ClN2S2
Molecular Weight 278.77
IUPAC Name 6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione
Standard InChI InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Standard InChI Key ZTSXDJVKCHDFOQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a thieno[3,2-d]pyrimidine core fused with a 4-chlorophenyl group at position 6 and a thiol (-SH) substituent at position 4. X-ray crystallography of analogous structures reveals a planar configuration, with the chlorophenyl group inducing steric hindrance that influences binding interactions. The thiol group enhances reactivity, enabling disulfide bond formation or coordination with metal ions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H7ClN2S2\text{C}_{12}\text{H}_7\text{ClN}_2\text{S}_2
Molecular Weight278.77 g/mol
IUPAC Name6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione
SMILESC1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Cl
Topological Polar Surface Area87.5 Ų

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves cyclocondensation of 4-chlorophenylacetylene with thiourea derivatives under acidic conditions. A three-step protocol reported by Vulcanchem achieves a 62% yield:

  • Thiophene ring formation: Reaction of 3-amino-4-chlorobenzenethiol with ethyl cyanoacetate in acetic acid.

  • Pyrimidine cyclization: Treatment with formamide at 180°C for 6 hours.

  • Thiolation: Reaction with phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) in dry xylene.

Green Chemistry Approaches

Recent advancements employ microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, using ethanol-water (3:1) as a solvent and NaOH\text{NaOH} as a catalyst achieves 71% yield in 15 minutes at 120°C . This method aligns with principles of atom economy and waste reduction.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound reversibly inhibits epidermal growth factor receptor tyrosine kinase (EGFR-TK) with an IC50\text{IC}_{50} of 0.034 μM, outperforming erlotinib (IC50=0.041μM\text{IC}_{50} = 0.041 \mu\text{M}) in comparative assays . Molecular docking studies indicate binding to the ATP pocket via:

  • Hydrogen bonding between the thiol group and Met793.

  • π\pi-π\pi stacking of the chlorophenyl ring with Phe723.

Cytotoxic Effects

In NCI-60 screenings, the compound demonstrates broad-spectrum activity against cancer cell lines:

Table 2: Cytotoxicity Profile (GI₅₀, μM)

Cell LineGI₅₀ Value
MCF7 (Breast)0.018
HCT116 (Colon)0.027
A549 (Lung)0.045
HepG2 (Liver)0.039

Mechanistic studies on MDA-MB-468 cells reveal S-phase cell cycle arrest (42.7% at 10 μM) and apoptosis induction via caspase-3 activation .

Structure-Activity Relationships (SAR)

Role of Substituents

  • 4-Chlorophenyl Group: Enhances lipophilicity (clogP = 3.1), improving membrane permeability. Removal reduces cytotoxicity by 8-fold.

  • Thiol (-SH): Critical for covalent binding to cysteine residues (e.g., Cys797 in EGFR). Oxidation to disulfide diminishes activity .

  • Thieno[3,2-d]pyrimidine Core: Maintains planarity for intercalation into DNA grooves, as evidenced by UV-Vis hypochromicity (ΔA = 0.32 at 260 nm) .

Analogues Comparison

Replacing the thiol with methoxy (-OCH₃) decreases EGFR-TK inhibition (IC50=0.89μM\text{IC}_{50} = 0.89 \mu\text{M}), underscoring the thiol's electrophilic role .

Applications in Drug Development

Lead Optimization Strategies

  • Prodrug Design: Acetylation of the thiol group improves oral bioavailability (F = 67% vs. 22% for parent compound) in rat models.

  • Combination Therapies: Synergy with doxorubicin (CI = 0.32) in multidrug-resistant MDA-MB-468 cells via P-glycoprotein inhibition .

Patent Landscape

As of 2025, 14 patents cover derivatives of 6-(4-chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol, primarily targeting oncology (62%) and inflammatory diseases (23%).

Recent Advances and Future Directions

Nanoformulations

Encapsulation in PEGylated liposomes (size = 85 nm, PDI = 0.12) enhances tumor accumulation in xenograft models, reducing systemic toxicity .

Targeted Delivery

Antibody-drug conjugates (ADCs) using anti-HER2 monoclonal antibodies exhibit a 9.8-fold increase in potency against HER2+ breast cancer cells .

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